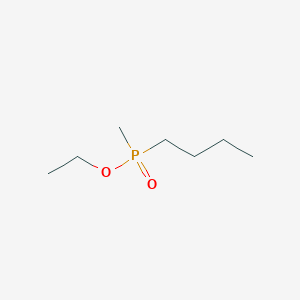

Ethyl n-butyl(methyl)phosphinate

Description

Ethyl n-butyl(methyl)phosphinate is a phosphinate ester characterized by an ethyl group, an n-butyl group, and a methyl group bonded to a phosphorus atom. Phosphinate esters generally exhibit reactivity influenced by substituents on the phosphorus atom, including alkylation, hydrolysis, and nucleophilic substitution . This compound is likely synthesized via alkylation of a parent phosphinate, such as ethyl methylphosphinate, using n-butyl halides under basic conditions, a method consistent with protocols described in the literature .

Properties

Molecular Formula |

C7H17O2P |

|---|---|

Molecular Weight |

164.18 g/mol |

IUPAC Name |

1-[ethoxy(methyl)phosphoryl]butane |

InChI |

InChI=1S/C7H17O2P/c1-4-6-7-10(3,8)9-5-2/h4-7H2,1-3H3 |

InChI Key |

CZDHEZPYSIYJEE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(=O)(C)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The substituents on the phosphorus atom significantly impact molecular weight, solubility, and boiling points. Below is a comparative analysis based on molecular formulas and inferred properties:

Key Observations:

- Alkyl Chain Effects : The n-butyl group in this compound increases molecular weight and lipophilicity compared to shorter-chain analogs like Ethyl methylphosphinate. This likely reduces solubility in polar solvents but enhances compatibility with organic matrices.

- Aromatic vs. Aliphatic Substituents : Ethyl phenylphosphinate exhibits greater stability due to resonance effects from the phenyl group but may show reduced reactivity in nucleophilic substitutions compared to aliphatic derivatives .

- Electron-Withdrawing Groups: The cyanomethyl group in Ethyl (cyanomethyl)methylphosphinate increases electrophilicity at the phosphorus center, facilitating reactions with nucleophiles .

Chemical Reactivity

Alkylation and Substitution

- Ethyl methylphosphinate undergoes alkylation with alkyl halides (e.g., n-butyl bromide) to form derivatives like this compound. The reaction requires bases such as NaH or BuLi to generate a phosphinate anion intermediate .

- Chlorinated analogs, such as Ethyl (chloromethyl)(methyl)phosphinate, are more reactive in substitution reactions due to the Cl group’s leaving ability, whereas cyanomethyl derivatives may favor addition reactions .

Hydrolysis

- Lower phosphinates (e.g., Ethyl methylphosphinate) hydrolyze faster than bulkier derivatives. This compound, with its longer alkyl chain, likely exhibits slower hydrolysis rates, akin to the behavior of higher chloroformates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.